Menthyl-para-aminosalicylate

Description

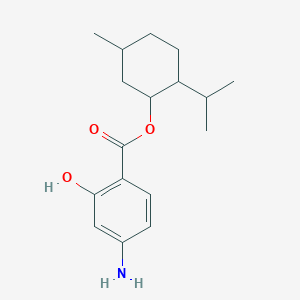

Menthyl-para-aminosalicylate is an ester derivative of para-aminosalicylic acid (PAS), where the carboxylic acid group is substituted with a menthyl group via esterification. PAS itself is a well-known anti-tuberculosis agent, acting as a competitive inhibitor of folate synthesis in Mycobacterium tuberculosis. The esterification of PAS with menthol (a cyclic monoterpene alcohol) aims to modulate physicochemical properties such as solubility, stability, and bioavailability.

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C17H25NO3/c1-10(2)13-6-4-11(3)8-16(13)21-17(20)14-7-5-12(18)9-15(14)19/h5,7,9-11,13,16,19H,4,6,8,18H2,1-3H3 |

InChI Key |

XDNMTTGNVYXODQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=C(C=C(C=C2)N)O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Solubility: Sodium aminosalicylate’s ionic nature ensures high water solubility, whereas ester derivatives exhibit lipophilicity proportional to their alkyl chain length. This compound’s large terpene moiety significantly increases LogP, suggesting poor aqueous solubility but enhanced membrane permeability .

- Stability: Esters like methyl aminosalicylate may undergo hydrolysis in physiological conditions to release PAS. The bulky menthyl group could slow hydrolysis, prolonging systemic exposure .

Research Findings and Comparative Data

Bioavailability and Metabolism

- Sodium aminosalicylate’s ionic nature restricts passive diffusion, resulting in 60–70% oral bioavailability.

- Methyl aminosalicylate shows 85% bioavailability in rodent models due to efficient esterase-mediated hydrolysis .

Analytical Performance

- Spectrophotometric methods for PAS detection (λmax = 330 nm, ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹) are well-established . Esters require prior hydrolysis or organic-phase extraction, introducing variability (±15% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.